Platelet Aggregation Inhibition: Potency of 7,8-DiHDPA Relative to DHA Epoxide and Diol Regioisomeric Families
The DHA-derived diol metabolite family, which includes 7,8-DiHDPA, inhibits arachidonic acid-induced washed platelet aggregation with a reported IC50 range of 3.4 to 11.7 µM [1]. In comparison, the precursor DHA epoxide family (EpDPAs) exhibits greater potency with an IC50 range of 0.7 to 1.5 µM [1]. While the EpDPAs are approximately 5- to 8-fold more potent than the diols, the diols retain functional selectivity because their IC50 for thromboxane A₂ synthesis inhibition exceed 100 µM, yielding a selectivity ratio of >10–30 fold for anti-aggregatory activity over thromboxane suppression [1]. This moderate potency combined with maintained selectivity is a hallmark of the diol class, distinguishing them from the epoxides which show both higher potency and variable thromboxane inhibition.
| Evidence Dimension | Inhibition of arachidonic acid-induced washed platelet aggregation |
|---|---|
| Target Compound Data | IC50 range for DHA diol family (including 7,8-DiHDPA): 3.4 – 11.7 µM |
| Comparator Or Baseline | DHA epoxide family (EpDPAs): IC50 range 0.7 – 1.5 µM |
| Quantified Difference | EpDPAs are approximately 5- to 8-fold more potent than diols; diols retain >10–30 fold selectivity ratio (aggregation vs. thromboxane A₂ inhibition) |
| Conditions | Washed human platelet suspensions, arachidonic acid-induced aggregation, turbidometric measurement, thromboxane A₂ measured by radioimmunoassay, ex vivo isolated platelet model [1] |
Why This Matters
This class-level selectivity profile informs researchers that while the diol metabolites like 7,8-DiHDPA are moderately less potent than their epoxide precursors, they maintain a desirable functional dissociation between anti-aggregatory and thromboxane-inhibitory effects, which is relevant for experimental designs targeting platelet function without global thromboxane pathway suppression.
- [1] VanRollins M. Epoxygenase metabolites of docosahexaenoic and eicosapentaenoic acids inhibit platelet aggregation at concentrations below those affecting thromboxane synthesis. J Pharmacol Exp Ther. 1995 Aug;274(2):798-804. PMID: 7636743. View Source
